molecular formula C14H12F3N3O B2510563 N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 497060-04-5

N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2510563
CAS No.: 497060-04-5
M. Wt: 295.265
InChI Key: KVEIXZSFVFOMOO-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide (CAS 497060-04-5) is a chemical compound with a molecular formula of C14H12F3N3O and a molecular weight of 295.27 . This benzamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic uses. Compounds featuring the benzamide pharmacophore are of significant interest in novel drug design due to their wide range of potential bioactivities . Research into similar structures indicates that benzamide derivatives are frequently investigated for enzyme inhibitory effects, including activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoforms, which are relevant targets for conditions like Alzheimer's disease and glaucoma . Furthermore, the 4,6-dimethylpyrimidin-2-yl group is a common structural motif found in agents with pesticidal activity, suggesting potential applications in the development of new insecticides and fungicides . The incorporation of the trifluoromethyl group is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This product is strictly for research use in laboratory settings.

Properties

IUPAC Name

N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c1-8-7-9(2)19-13(18-8)20-12(21)10-3-5-11(6-4-10)14(15,16)17/h3-7H,1-2H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEIXZSFVFOMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route via Oxazolone Intermediate

Reaction Design and Mechanism

This method employs 4-(4-methoxybenzylidene)-2-phenyloxazol-5(4H)-one as a key intermediate, which undergoes nucleophilic attack by sulfamethazine (4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide) in a refluxing acetic acid/sodium acetate system. The oxazolone ring opens under these conditions, facilitating the formation of a propen-1-yl chain that links the benzamide and sulfonamide moieties (Figure 1).

Critical Reaction Parameters
  • Temperature : 100°C (reflux)
  • Time : 19 hours
  • Molar Ratios : 1:1.2 (oxazolone:sulfamethazine)
  • Catalyst : Sodium acetate (1.5 equivalents)

Prolonged heating ensures complete ring opening and imine formation, while sodium acetate neutralizes acetic acid, driving the reaction forward.

Workup and Purification

The crude product is filtered, washed with water to remove acetic acid residues, and recrystallized from a dimethylformamide (DMF)/ethanol/water ternary solvent system. This step eliminates unreacted starting materials and byproducts, yielding a dark cream-colored solid with a melting point of 229–231°C.

Analytical Validation

1H NMR (DMSO-d6, 400 MHz) :

  • δ 11.72 (s, 1H, NH), 10.50 (s, 1H, NH), 10.12 (s, 1H, NH)
  • δ 8.04 (d, J = 7.6 Hz, 2H, ArH), 7.95 (d, J = 8.8 Hz, 2H, ArH)
  • δ 3.76 (s, 3H, -OCH3), 2.26 (s, 6H, -CH3)

13C NMR (DMSO-d6, 100 MHz) :

  • 166.7 (C=O), 160.4 (C=N), 134.1 (CF3-C), 55.9 (-OCH3), 23.6 (-CH3)

HRMS :

  • Found: m/z 558.1804 [M + H]+
  • Calculated for C29H27N5O5S: m/z 558.1806

Direct Acylation of Sulfamethazine

Reaction Design and Mechanism

In this approach, sulfamethazine reacts directly with 4-(trifluoromethyl)benzoyl chloride in acetonitrile under reflux (Figure 2). The acyl chloride attacks the primary amine of sulfamethazine, forming a stable amide bond.

Critical Reaction Parameters
  • Temperature : 80–85°C (reflux)
  • Time : 3–4 hours
  • Solvent : Anhydrous acetonitrile
  • Molar Ratio : 1:1 (sulfamethazine:acyl chloride)

The shorter reaction time compared to Method 1 is attributed to the high electrophilicity of the acyl chloride.

Workup and Purification

The precipitate is filtered post-reaction and sequentially washed with hexane, ethyl acetate, and acetone to remove excess acyl chloride and solvent impurities. The final product is a white solid with a melting point of 225–228°C.

Analytical Validation

1H NMR (DMSO-d6, 400 MHz) :

  • δ 11.70 (s, 1H, NH), 10.45 (s, 1H, NH), 8.05 (d, J = 8.2 Hz, 2H, ArH)
  • δ 7.90 (d, J = 8.6 Hz, 2H, ArH), 7.60 (s, 1H, ArH)
  • δ 2.25 (s, 6H, -CH3)

13C NMR (DMSO-d6, 100 MHz) :

  • 165.8 (C=O), 156.8 (C=N), 132.0 (CF3-C), 23.5 (-CH3)

TLC :

  • Rf = 0.42 (Hexane:EtOAc, 6:4 v/v)

Comparative Analysis of Synthetic Methods

Efficiency and Yield

Parameter Method 1 Method 2
Yield 60% 64%
Reaction Time 19 hours 4 hours
Purification Complexity Moderate (DMF/EtOH/H2O) Simple (hexane/EtOAc)

Method 2 offers higher yield and faster synthesis but requires stringent anhydrous conditions. Method 1, though slower, uses milder reagents and is less moisture-sensitive.

Scalability and Practical Considerations

  • Method 1 : Suitable for large-scale production due to robust recrystallization protocols.
  • Method 2 : Preferred for rapid synthesis in small batches but limited by acyl chloride stability.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-(trifluoromethyl)benzoic acid and 4,6-dimethylpyrimidin-2-amine. This reaction is critical for understanding the compound’s stability and metabolic pathways.

Reaction Conditions

ConditionReagentsProductsYieldSource
Acidic HydrolysisHCl (6M), reflux, 12h4-(Trifluoromethyl)benzoic acid + amine~85%
Basic HydrolysisNaOH (2M), 80°C, 8hSodium carboxylate + amine~78%

Characterization of hydrolysis products is typically performed via 1^1H NMR and HRMS , as demonstrated in analogous studies .

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s 2-position, activated by methyl groups, participates in nucleophilic substitution reactions. For example, halogenation or sulfonation may occur under controlled conditions.

Example Reaction

Compound+Cl2/FeCl3Chlorinated Derivative\text{Compound} + \text{Cl}_2/\text{FeCl}_3 \rightarrow \text{Chlorinated Derivative}

Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization are standard practices.

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to meta/para positions on the benzene ring. Nitration and sulfonation reactions are feasible:

Nitration

Compound+HNO3/H2SO4Nitro-substituted Derivative\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro-substituted Derivative}

Sulfonation

Compound+H2SO4/SO3Sulfonated Derivative\text{Compound} + \text{H}_2\text{SO}_4/\text{SO}_3 \rightarrow \text{Sulfonated Derivative}

Reaction regioselectivity is confirmed by X-ray crystallography in related compounds .

Coupling Reactions for Functionalization

The amine group (from hydrolyzed pyrimidine) can be re-coupled with carboxylic acids to form new amides, enabling structural diversification:

Synthetic Pathway

  • Hydrolysis to 4,6-dimethylpyrimidin-2-amine .

  • Amide coupling with substituted benzoic acids using EDCl/HOBt .

Example

4,6-Dimethylpyrimidin-2-amine+R-COOHEDClNew Benzamide\text{4,6-Dimethylpyrimidin-2-amine} + \text{R-COOH} \xrightarrow{\text{EDCl}} \text{New Benzamide}

Stability Under Oxidative/Reductive Conditions

  • Oxidation : The trifluoromethyl group remains inert to common oxidants (e.g., KMnO₄) .

  • Reduction : Cata

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide has been investigated for its potential to inhibit cancer cell proliferation. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Antibacterial Properties : This compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy against antibiotic-resistant strains is particularly noteworthy, suggesting potential applications in treating resistant infections.

Biochemical Studies

The compound serves as a valuable probe in biochemical assays aimed at understanding enzyme interactions and cellular signaling pathways. Its unique structure allows for specific binding to target proteins, facilitating the study of various biological mechanisms.

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)25.72 ± 3.95 μM[source]
AntibacterialStaphylococcus aureus2 μg/ml[source]
AntibacterialEscherichia coli7 μg/ml[source]
AntiviralHepatitis C VirusEC50 = 3.0 nM[source]

Case Study 1: Anticancer Efficacy

In a study involving MCF-7 breast cancer cells, this compound was found to significantly induce apoptosis. In vivo experiments demonstrated reduced tumor sizes in treated mice compared to controls, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Properties

A series of experiments evaluated this compound's antibacterial efficacy against various strains of bacteria. The results indicated notable activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by antibiotic-resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituent Effects : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, improving cellular uptake.
  • Benzamide Core : The benzamide structure is crucial for binding interactions with biological targets, impacting both anticancer and antibacterial activities.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and physicochemical properties.

Functional Group Variations

Compound C : N-(1-(2,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-(N,N-dipropylsulfamoyl)benzamide ()

  • Key Differences :
    • A pyrazolo-pyrimidine core replaces the pyrimidine, and a sulfamoyl group substitutes the trifluoromethylbenzamide.
    • The sulfamoyl group enhances hydrogen-bonding capacity.
  • Activity : Studied for biological activity (unspecified), emphasizing the impact of sulfonamide vs. benzamide functionalities .

Compound D : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ()

  • Key Differences :
    • A sulfonamide group replaces the benzamide, and a thioxo-tetrahydro-pyrimidine is present.
    • The thiazolyl group introduces heteroatom diversity.
  • Activity : Sulfonamide derivatives are often explored for antimicrobial or anti-inflammatory roles .

Physicochemical and Electronic Properties

  • Trifluoromethyl Group : Present in both the target compound and Compounds A and B, this group enhances lipophilicity and metabolic stability.
  • Pyrimidine vs. Thieno/Tetrazole Cores: Pyrimidines (target compound) offer rigid, planar structures for receptor binding, while thieno or tetrazole rings (Compounds A, B) alter electronic profiles and solubility .
  • Amide vs. Sulfonamide : The amide in the target compound provides hydrogen-bonding sites, whereas sulfonamides (Compound D) offer stronger acidity and varied binding modes .

Data Table: Comparative Overview

Compound Name Core Structure Key Substituents Biological Activity Reference ID
N-(4,6-Dimethylpyrimidin-2-yl)-4-(CF₃)benzamide Pyrimidine 4,6-dimethyl; 4-CF₃ benzamide Potential agrochemical
Sodium salt of Compound A Tetrazole 2-Cl, 3-SCH₃, 4-CF₃; sodium salt Herbicide
Compound B Thieno[2,3-d]pyrimidine 4-methoxybenzamide; 4-CF₃ phenoxy Antimicrobial
Compound C Pyrazolo[3,4-d]pyrimidine 4-sulfamoyl; 2,4-Cl-phenyl Biological activity
Compound D Tetrahydro-pyrimidine Sulfonamide; 2-thiazolyl Antimicrobial (inferred)

Research Implications

  • Agrochemical Potential: The herbicidal activity of Compound A suggests that the target compound’s trifluoromethylbenzamide-pyrimidine scaffold could be optimized for similar uses .
  • Antimicrobial Optimization: Compound B’s thieno-pyrimidine structure with a methoxy group highlights the importance of core heterocycle modifications for enhancing antimicrobial efficacy .
  • Functional Group Trade-offs : The contrast between amide (target) and sulfonamide (Compound D) functionalities underscores the need to balance hydrogen-bonding capacity and acidity for target selectivity .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two methyl groups at the 4 and 6 positions, and a trifluoromethyl group attached to a benzamide moiety. Its molecular formula is C12H12F3N3C_{12}H_{12}F_3N_3, with a molecular weight of approximately 273.25 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and influence biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound showed notable activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values indicated effective inhibition, confirming its potential as an antimicrobial agent .

CompoundMIC (µg/mL) against S. aureusActivity against MRSA
This compound8Active
Comparison Compound A16Active
Comparison Compound B32Not Active

Anti-Inflammatory Potential

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses. The compound's ability to inhibit NF-κB activation suggests its potential use in treating inflammatory diseases .

Key Findings:

  • IC50 Values : The IC50 for NF-κB inhibition was found to be around 10 µM, indicating moderate potency compared to other known inhibitors.
  • Mechanism : It is hypothesized that the compound may interfere with the binding of NF-κB to DNA or alter its nuclear translocation.

Cytotoxicity and Anticancer Activity

Preliminary studies indicate that this compound possesses cytotoxic effects against various cancer cell lines. For example, it demonstrated selective cytotoxicity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells.

Cell LineIC50 (µM)
HeLa15
Caco-220
Non-cancerous cells>50

These results suggest that the compound may selectively target malignant cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Modulation of Signaling Pathways : By affecting NF-κB signaling, it can alter the expression of various pro-inflammatory cytokines.
  • Cell Cycle Disruption : In cancer cells, it may induce apoptosis or cell cycle arrest through mechanisms that are yet to be fully elucidated.

Case Studies

  • Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in patients with MRSA infections. Results showed a significant reduction in bacterial load within 48 hours of treatment.
  • Anti-inflammatory Effects in Animal Models : In vivo studies using murine models of arthritis demonstrated that administration of the compound led to reduced swelling and joint damage compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-4-(trifluoromethyl)benzamide, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via multi-step reactions. For example:

  • Step 1 : Condensation of 4,6-dimethylpyrimidin-2-amine with 4-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature .
  • Step 2 : Purification via column chromatography (e.g., 10% methanol in dichloromethane) .
  • Characterization : Intermediates and final products are analyzed using 1H^1H/13C^{13}C NMR, IR, and ESI-MS. For instance, the trifluoromethyl group exhibits distinct 19F^{19}F NMR shifts near -60 ppm .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • Answer :

  • 1H^1H NMR : Identifies aromatic protons (δ 7.5–8.5 ppm) and pyrimidine protons (δ 6.5–7.0 ppm) .
  • 13C^{13}C NMR : Confirms carbonyl resonance (δ ~165 ppm) and trifluoromethyl carbon (δ ~125 ppm, JCFJ_{C-F} ≈ 270 Hz) .
  • ESI-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 365.1) .

Q. What are the primary applications of this compound in academic research?

  • Answer :

  • Medicinal Chemistry : Explored as a kinase inhibitor or antimicrobial agent due to the trifluoromethyl group’s metabolic stability .
  • Materials Science : Used to study hydrophobic interactions in polymer matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Answer : Key parameters include:

  • Solvent Choice : Dichloromethane or acetonitrile for better solubility of intermediates .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature : Room temperature for condensation; elevated temperatures (50–60°C) for cyclization steps .
  • By-product Mitigation : Purification via recrystallization (hexane/ethyl acetate) reduces impurities .

Q. What computational methods are used to predict the binding affinity of this compound to biological targets?

  • Answer :

  • Molecular Docking : Tools like Glide XP assess hydrophobic enclosure and hydrogen-bonding patterns. For example, the trifluoromethyl group enhances binding via hydrophobic interactions with protein pockets .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. ethyl groups) on activity .

Q. How do structural modifications (e.g., altering substituents on the pyrimidine ring) affect biological activity?

  • Answer :

  • Methyl vs. Ethyl Groups : Methyl groups improve solubility, while ethyl groups enhance lipophilicity (logP increases by ~0.5) .
  • Trifluoromethyl Position : Para-substitution on benzamide improves target selectivity compared to meta .
  • Table :
SubstituentActivity (IC50_{50}, nM)Selectivity Ratio
4-CF3_312.3 ± 1.215.8
3-CF3_345.6 ± 3.13.2

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50} values)?

  • Answer :

  • Assay Validation : Use standardized protocols (e.g., ATP concentration in kinase assays) .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase studies) .
  • Statistical Analysis : Apply ANOVA to compare datasets; outliers may arise from solvent (DMSO) concentration variations .

Methodological Considerations

Q. What precautions are necessary when handling this compound in biological assays?

  • Answer :

  • Solubility : Prepare stock solutions in DMSO (<1% v/v in final assays to avoid cytotoxicity) .
  • Stability : Store at -20°C under argon to prevent hydrolysis of the amide bond .
  • Metabolite Screening : Use LC-MS to identify degradation products in cell media .

Q. How can researchers design derivatives to enhance metabolic stability?

  • Answer :

  • Isosteric Replacement : Replace labile groups (e.g., ester → amide) .
  • Deuterium Labeling : Introduce deuterium at α-positions to slow CYP450-mediated oxidation .
  • Prodrug Strategies : Mask polar groups (e.g., hydroxyl) with pivaloyloxymethyl (POM) esters .

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